molecular formula C23H27N3O6 B1375773 Benzydamine N-oxide hydrogen maleate CAS No. 72962-60-8

Benzydamine N-oxide hydrogen maleate

Cat. No.: B1375773
CAS No.: 72962-60-8
M. Wt: 441.5 g/mol
InChI Key: QFAFNBZWRXPMSY-BTJKTKAUSA-N
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Chemical Reactions Analysis

Benzydamine N-oxide hydrogen maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is a substrate for the enzyme CYP2C9 . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of benzydamine N-oxide hydrogen maleate involves its interaction with specific molecular targets and pathways. As a substrate for FMO enzymes, it undergoes N-oxidation to form benzydamine N-oxide . This reaction is crucial for its biological activity and pharmacological effects. The compound’s anti-inflammatory and analgesic properties are attributed to its ability to inhibit the synthesis of inflammatory cytokines and stabilize cell membranes .

Properties

CAS No.

72962-60-8

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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